molecular formula C26H31N3 B14301458 N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine CAS No. 113991-86-9

N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine

Katalognummer: B14301458
CAS-Nummer: 113991-86-9
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: DDDPKXSAONWZQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, phenylboronic acid, and palladium catalysts under specific conditions such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~2~,N~2~,N~7~,N~7~-Tetraethyl-9H-carbazole-2,7-diamine
  • N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-phenyl-9H-carbazole-2,7-diamine
  • N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-(4-methoxyphenyl)-9H-carbazole-2,7-diamine

Uniqueness

N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its tetraethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

113991-86-9

Molekularformel

C26H31N3

Molekulargewicht

385.5 g/mol

IUPAC-Name

2-N,2-N,7-N,7-N-tetraethyl-9-phenylcarbazole-2,7-diamine

InChI

InChI=1S/C26H31N3/c1-5-27(6-2)21-14-16-23-24-17-15-22(28(7-3)8-4)19-26(24)29(25(23)18-21)20-12-10-9-11-13-20/h9-19H,5-8H2,1-4H3

InChI-Schlüssel

DDDPKXSAONWZQA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=C(C=C3)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.